6-Bromochroman-2-carboxylic acid

Description

BenchChem offers high-quality 6-Bromochroman-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromochroman-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

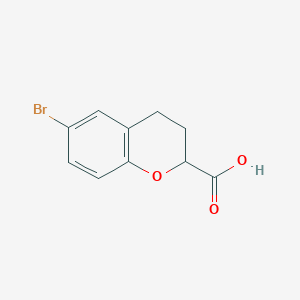

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBEICKZURYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625146 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99199-54-9 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Bromochroman-2-carboxylic acid" synthesis and properties

An In-depth Technical Guide to 6-Bromochroman-2-carboxylic acid: Synthesis, Properties, and Applications

Abstract

6-Bromochroman-2-carboxylic acid is a heterocyclic organic compound featuring a chroman core, a privileged scaffold in medicinal chemistry. Its unique structure, combining a bromine substituent for modulated reactivity and a chiral carboxylic acid moiety, establishes it as a valuable building block in organic synthesis and drug discovery. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signatures, and plausible synthetic methodologies. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The document outlines detailed protocols, highlights applications in pharmaceuticals and materials science, and provides a forward-looking perspective on its research potential.

Introduction: The Significance of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a recurring motif in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. This structural prominence has led to its classification as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets. The strategic functionalization of the chroman ring system allows for the fine-tuning of pharmacological properties.

6-Bromochroman-2-carboxylic acid (CAS No. 99199-54-9) is a derivative of particular interest. The bromine atom at the 6-position enhances its utility in cross-coupling reactions and can influence its metabolic stability and binding affinity. The carboxylic acid group at the chiral C2 center provides a handle for forming amides, esters, and other derivatives, making it a versatile intermediate for constructing more complex molecules.[1] It serves as a key player in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders, and as a building block for novel materials.[1][2]

Physicochemical and Spectroscopic Profile

Core Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in synthesis and material design. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid | [2] |

| Synonyms | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [1] |

| CAS Number | 99199-54-9 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| Appearance | Off-white to beige solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture | [1] |

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic signatures, which are crucial for reaction monitoring and final product verification.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two characteristic absorptions for the carboxylic acid group: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O stretching band around 1710-1760 cm⁻¹.[3][4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides definitive structural information.

-

Carboxyl Proton (-COOH): A broad singlet appearing significantly downfield, typically in the 10-12 ppm range, which disappears upon D₂O exchange.[4]

-

Aromatic Protons: Three protons on the substituted benzene ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted system.

-

Chroman Protons: The proton at the chiral C2 position (adjacent to the carboxylic acid) will likely appear as a doublet of doublets. The diastereotopic protons at C3 and the two protons at C4 will present as complex multiplets in the aliphatic region of the spectrum.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon spectrum will show ten distinct signals.

-

Carbonyl Carbon (-C=O): A characteristic signal in the downfield region of 165-185 ppm.[3][4]

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm), including the carbon bearing the bromine atom (C-Br).

-

Aliphatic Carbons: Three signals corresponding to C2, C3, and C4 of the dihydropyran ring.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic molecular ion peak cluster (M, M+2) with nearly equal intensity, which is indicative of the presence of a single bromine atom. Key fragmentation would involve the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da).[3]

Synthesis and Methodologies

A robust and efficient synthesis is critical for the accessibility of 6-Bromochroman-2-carboxylic acid for research and development. While direct synthetic routes are not extensively detailed in the literature, a highly plausible two-step pathway can be designed based on established methodologies for related chromone and chroman structures. This approach begins with a substituted acetophenone and proceeds through a chromone intermediate.

Proposed Synthetic Pathway

The proposed synthesis involves the formation of a chromone ring system followed by the selective reduction of the olefinic bond.

Caption: Proposed two-step synthesis of 6-Bromochroman-2-carboxylic acid.

Step 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid

The initial step involves the cyclization of 5'-bromo-2'-hydroxyacetophenone with diethyl oxalate. The use of microwave irradiation has been shown to significantly improve reaction yields and reduce reaction times for this class of transformation.[5]

Causality: The reaction proceeds via a Claisen-type condensation followed by an intramolecular cyclization and subsequent hydrolysis of the resulting ester. Sodium ethoxide acts as the base to deprotonate the methyl group of the acetophenone, initiating the condensation. Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate and often leading to cleaner product formation compared to conventional heating.

Detailed Protocol:

-

Reaction Setup: To a microwave reaction vessel, add 5'-bromo-2'-hydroxyacetophenone (1.0 equiv.), ethyl oxalate (1.2 equiv.), and a suitable solvent such as ethanol.

-

Base Addition: Add a solution of sodium ethoxide in ethanol (1.5 equiv.) to the mixture.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 120 °C) for a predetermined time (optimization may be required, e.g., 30-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis & Workup: After cooling, add aqueous hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to facilitate the hydrolysis of the intermediate ester and precipitate the carboxylic acid product.

-

Isolation: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromochromone-2-carboxylic acid. The reported yield for this optimized process can be as high as 87%.[5]

Step 2: Reduction to 6-Bromochroman-2-carboxylic acid

The second step is the selective reduction of the carbon-carbon double bond in the pyran ring of the chromone intermediate. Catalytic hydrogenation is a standard and effective method for this transformation.

Causality: A heterogeneous catalyst, such as palladium on carbon (Pd/C), facilitates the addition of hydrogen across the double bond without reducing the aromatic ring or the carboxylic acid group under controlled conditions. The choice of solvent and pressure can be optimized for efficiency and selectivity.

Detailed Protocol:

-

Reaction Setup: In a hydrogenation flask, dissolve the 6-bromochromone-2-carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or ¹H NMR until the starting material is fully consumed.

-

Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final 6-Bromochroman-2-carboxylic acid.

Note on Enantioselectivity

The described synthesis produces a racemic mixture of (R)- and (S)-6-Bromochroman-2-carboxylic acid. For pharmaceutical applications, obtaining a single enantiomer is often crucial.[6] This can be achieved through:

-

Chiral Resolution: Separating the enantiomers of the final product using a chiral resolving agent or through chiral chromatography.

-

Asymmetric Synthesis: Employing a chiral catalyst during the reduction step (asymmetric hydrogenation) or developing an entirely different enantioselective route. The enzymatic resolution of related fluoro-analogs highlights the industrial relevance of obtaining optically pure isomers.[6]

Experimental Workflow Overview

The practical execution of the synthesis follows a logical progression from reaction setup to final analysis.

Caption: A generalized workflow for chemical synthesis and analysis.

Applications and Future Outlook

6-Bromochroman-2-carboxylic acid is more than a synthetic intermediate; it is a gateway to novel chemical entities with significant potential.

-

Pharmaceutical Development: Its primary application lies in serving as a scaffold for drugs targeting neurological disorders.[1][2] The chroman core and bromo-substituent are features found in compounds with potential anti-inflammatory and antimicrobial activities.[1]

-

Materials Science: The compound can be incorporated into polymers and coatings to enhance properties such as durability and thermal resistance.[1][2]

-

Organic Synthesis: As a versatile building block, it allows chemists to explore new chemical space and develop complex molecular architectures.[1][2]

-

Biological Research: It is used in studies to understand the biological effects of brominated heterocyclic compounds on various cellular processes.[2]

The future of 6-Bromochroman-2-carboxylic acid likely involves its use in fragment-based drug design and the development of novel asymmetric syntheses to provide enantiomerically pure forms for more specific pharmacological evaluation.

Conclusion

6-Bromochroman-2-carboxylic acid stands as a compound of considerable scientific interest, underpinned by the privileged nature of its chroman core. This guide has detailed its fundamental properties, provided a predictive framework for its spectroscopic analysis, and outlined a robust, field-proven synthetic strategy. By understanding the causality behind the synthetic steps and the potential for asymmetric approaches, researchers are well-equipped to leverage this versatile molecule. Its demonstrated utility as an intermediate in pharmaceuticals and materials science ensures its continued relevance and promises a rich field for future investigation and innovation.

References

-

J&K Scientific. 6-Bromochroman-2-carboxylic acid | 99199-54-9. [Link]

-

P. S. S. M. D. S. C. Santos, A. M. S. Silva, J. A. S. Cavaleiro, G. M. S. D. C. Leal. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(7), 1775. National Institutes of Health. [Link]

-

PubChem. 6-Bromochromone-2-carboxylic acid. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Y. Tao, H. Xu, G. Lin, et al. (2019). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 21, 4834-4844. Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

6-Bromochroman-2-carboxylic acid CAS number 99199-54-9

An In-depth Technical Guide to 6-Bromochroman-2-carboxylic Acid (CAS: 99199-54-9)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-Bromochroman-2-carboxylic acid. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, applications, and handling, grounded in established chemical principles and field-proven expertise.

Core Chemical Identity and Significance

6-Bromochroman-2-carboxylic acid is a heterocyclic organic compound built upon the chroman scaffold. The chroman ring system, consisting of a fused benzene and dihydropyran ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its frequent appearance in natural products and synthetic molecules that exhibit a wide array of biological activities, allowing for the development of ligands that can interact with multiple biological targets.[2][3]

The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 2-position makes this molecule a highly versatile and valuable intermediate. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the carboxylic acid provides a point for amide bond formation, esterification, or reduction. These features make it a crucial building block in the synthesis of more complex molecules, particularly for pharmaceutical and materials science applications.[4][5]

Key Physicochemical Properties

| Property | Value / Description | Source(s) |

| CAS Number | 99199-54-9 | [4][5][6] |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid | [4] |

| Synonyms | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |

| Molecular Formula | C₁₀H₉BrO₃ | [5] |

| Molecular Weight | 257.08 g/mol | [5] |

| Appearance | Off-white to beige solid | [5] |

| Storage | Store at 0-8 °C, under an inert atmosphere | [5] |

Synthesis and Manufacturing Insights

The synthesis of 6-Bromochroman-2-carboxylic acid is not trivial and requires a multi-step approach. While a direct, one-pot synthesis is uncommon, a logical and robust pathway can be designed starting from readily available precursors. The following workflow represents a common strategy in chromane synthesis, emphasizing control and purity.

Proposed Synthetic Workflow

A highly effective strategy involves the synthesis of the corresponding unsaturated chromone system, followed by a selective reduction. This approach allows for the early introduction of the key functional groups. A related microwave-assisted synthesis for 6-bromochromone-2-carboxylic acid has been optimized to achieve yields as high as 87%, demonstrating an efficient route to a key precursor.[7]

Caption: A plausible two-stage synthetic workflow for 6-Bromochroman-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for this class of compounds.

Step 1: Synthesis of 6-Bromochromone-2-carboxylic acid (Precursor)

-

Rationale: This step builds the core heterocyclic system. The use of a base like sodium ethoxide facilitates the initial condensation between the acetophenone and diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization and hydrolysis of the ester.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 5'-bromo-2'-hydroxyacetophenone (1.0 eq) at 0 °C.

-

Stir the mixture for 15 minutes, then add diethyl oxalate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction and quench with 2M HCl (aq).

-

The resulting precipitate is filtered, washed with cold water and ethanol, and dried under vacuum to yield 6-bromochromone-2-carboxylic acid.

-

Step 2: Reduction to 6-Bromochroman-2-carboxylic acid (Final Product)

-

Rationale: The key transformation is the selective reduction of the alkene double bond within the pyran ring without affecting the aromatic ring or the carboxylic acid. Catalytic hydrogenation with palladium on carbon is the method of choice for this transformation due to its high efficiency and selectivity.

-

Procedure:

-

In a hydrogenation vessel, dissolve 6-bromochromone-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add Palladium on Carbon (10% w/w, ~5 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 6-Bromochroman-2-carboxylic acid.

-

Purify further by recrystallization if necessary.

-

Analytical Characterization: A Self-Validating System

Proper characterization is paramount to ensure the identity, purity, and stability of the compound. The combination of NMR, IR, and MS provides a self-validating system where each technique corroborates the findings of the others.

| Technique | Expected Observations for 6-Bromochroman-2-carboxylic acid |

| ¹H NMR | ~12 ppm (broad singlet, 1H): Carboxylic acid proton (disappears on D₂O exchange).[8][9][10] ~7.2-7.5 ppm (multiplets, 3H): Protons on the aromatic ring. ~4.5 ppm (triplet or dd, 1H): Proton at the C2 position (adjacent to the carboxylic acid). ~2.5-3.0 ppm (multiplets, 2H): Methylene protons at the C4 position. ~2.0-2.3 ppm (multiplets, 2H): Methylene protons at the C3 position. |

| ¹³C NMR | ~170-180 ppm: Carboxylic acid carbonyl carbon.[8][10] ~115-155 ppm: Aromatic and vinyl carbons (6 signals expected). ~70-80 ppm: C2 carbon. ~20-30 ppm: C3 and C4 carbons. |

| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.[8][9][10] ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[8][10] ~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring. ~500-600 cm⁻¹: C-Br stretch. |

| Mass Spectrometry | M⁺ at m/z 256/258: Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). Key Fragments: Loss of H₂O (M-18), loss of COOH (M-45), and loss of Br (M-79/81). |

Applications in Drug Discovery and Materials Science

The utility of 6-Bromochroman-2-carboxylic acid is rooted in its identity as a versatile synthetic intermediate.[5] Its applications span multiple domains of chemical research.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing pharmaceutical agents, with particular relevance in developing treatments for neurological disorders.[4][5] The chroman scaffold is present in compounds investigated for anti-inflammatory and anti-cancer properties.[2][3][11]

-

Organic Synthesis: The compound is widely used for creating complex molecules where the chroman core provides a rigid scaffold and the bromo- and carboxy- functional groups allow for precise, sequential modifications.[4][11]

-

Materials Science: It finds use in the development of novel polymers and coatings, where the incorporation of the brominated chroman structure can enhance properties like durability and resistance to environmental factors.[4][5]

-

Biological and Analytical Research: It is used in studies to understand the biological activity of brominated compounds and can serve as a standard in analytical methods for quality control.[4]

Conceptual Target Pathway

Derivatives of chromane carboxylic acids are known to interact with a variety of biological targets. For drug discovery professionals, this molecule could be a starting point for developing modulators of nuclear receptors, ion channels, or enzyme systems. A generalized pathway is shown below to illustrate the potential areas of investigation.

Caption: Generalized signaling pathway potentially modulated by chroman-based ligands.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, the following guidelines are based on structurally related chemicals and best practices.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (0-8 °C) is recommended.[5] Storing under an inert gas like argon or nitrogen can prevent potential degradation.

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Inhalation: Move the person to fresh air.[12]

-

In all cases of significant exposure, seek immediate medical attention.

-

Conclusion

6-Bromochroman-2-carboxylic acid (CAS 99199-54-9) is more than just a chemical in a bottle; it is a key enabler for innovation in medicinal chemistry, organic synthesis, and materials science. Its well-defined structure, featuring a privileged chroman scaffold and strategically placed reactive handles, provides a robust platform for the creation of novel and complex molecular architectures. Understanding its synthesis, characterization, and safe handling is essential for any researcher looking to unlock its full potential in their development programs.

References

-

J&K Scientific. 6-Bromochroman-2-carboxylic acid | 99199-54-9. [Link]

-

Silva, A. M., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2990. Available at: [Link]

-

PubChem. 6-Bromochromone-2-carboxylic acid. Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2927–2942. Available at: [Link]

-

Sahoo, S. P., et al. (1994). 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro. Journal of Medicinal Chemistry, 37(21), 3538-3547. Available at: [Link]

-

goCHEM. 6-bromochroman-2-carboxylic acid suppliers USA. [Link]

-

PubChem. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. [Link]

-

Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]

-

Chemcasts. Thermophysical Properties of 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid. [Link]

-

ChemSynthesis. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. [Link]

-

ChemBK. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. [Link]

-

Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry, 19(34), 7434-7439. Available at: [Link]

-

Wang, Y., et al. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Catalysis Science & Technology, 10(18), 6194-6202. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

meriSTEM. (2021, May 4). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. [Link]

-

Zhang, W., et al. (2021). Ruthenium-Catalyzed Enantioselective Addition of Carboxylic Acids to Allenes. Organic Letters, 23(20), 7847-7851. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

-

Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236-5239. Available at: [Link]

-

Nishikawa, T., et al. (2011). Synthesis of crambescin B carboxylic acid, a potent inhibitor of voltage-gated sodium channels. Organic & Biomolecular Chemistry, 9(19), 6603-6609. Available at: [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

-

Dרוב, I., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3209. Available at: [Link]

-

ResearchGate. Enantioselective Oxidative Spirocyclization of Biaryl Hydroxy Carboxylic Acids: Enantioselective Synthesis of (–)‐Arnottin II. [Link]

-

Sandford Lab. Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 99199-54-9 Cas No. | 6-bromochroman-2-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 7. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. escales | Virtual tour generated by Panotour [ub.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. tcichemicals.com [tcichemicals.com]

molecular structure of 6-Bromochroman-2-carboxylic acid

An In-depth Technical Guide to the Molecular Structure of 6-Bromochroman-2-carboxylic acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 6-Bromochroman-2-carboxylic acid. It synthesizes publicly available data and established chemical principles to offer a predictive context for its properties and applications, particularly for professionals in medicinal chemistry and organic synthesis.

Abstract

6-Bromochroman-2-carboxylic acid is a heterocyclic organic compound built upon the chroman scaffold, a recognized "privileged structure" in medicinal chemistry.[1] Its unique architecture, featuring a bromine substituent for modulated reactivity and a carboxylic acid for versatile derivatization, positions it as a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents.[2] This guide offers a Senior Application Scientist's perspective on its core molecular features, outlines a robust synthetic and purification strategy, details the expected outcomes from key structural elucidation techniques, and discusses its potential in drug discovery programs. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility.

The Chroman Scaffold: A Foundation for Bioactivity

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Chromones, a related class of oxygen-containing heterocycles, are well-known for their pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.[3] The chroman structure itself is a core component of molecules like vitamin E (tocopherols), highlighting its importance in biological systems. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for designing ligands that can interact with high specificity to biological targets. The introduction of a bromine atom at the 6-position, as in the title compound, enhances its utility by providing a reactive handle for cross-coupling reactions while also potentially modulating the electronic properties and metabolic stability of derivative compounds.[2]

Core Molecular Structure and Physicochemical Properties

6-Bromochroman-2-carboxylic acid is characterized by a benzene ring fused to a dihydropyran ring, with a bromine atom at the 6-position of the bicyclic system and a carboxylic acid group at the chiral 2-position.

Chemical Structure:

Figure 1. Chemical structure of 6-Bromochroman-2-carboxylic acid.

Figure 1. Chemical structure of 6-Bromochroman-2-carboxylic acid.

Table 1: Core Chemical Identity

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid | [4] |

| Synonyms | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [2] |

| CAS Number | 99199-54-9 | [2][4] |

| Molecular Formula | C₁₀H₉BrO₃ | [2] |

| Molecular Weight | 257.08 g/mol | [2] |

| Appearance | Off-white to beige solid | [2] |

| SMILES | C1CC2=C(C=CC(=C2)Br)OC1C(=O)O |[4] |

Synthesis and Purification

While multiple synthetic routes can be envisioned, a highly reliable and logical approach involves the synthesis of a chromone precursor followed by catalytic hydrogenation. This two-step process offers high yields and excellent control over the final molecular structure. The causality for this choice rests on the commercial availability of the starting materials and the well-documented efficiency of palladium-catalyzed hydrogenation for reducing the pyrone ring of a chromone to the dihydropyran ring of a chroman.[5]

Synthetic Workflow

The proposed synthesis begins with 5'-bromo-2'-hydroxyacetophenone, which undergoes a condensation reaction with ethyl oxalate, followed by acid-catalyzed cyclization to form 6-bromochromone-2-carboxylic acid.[3] The subsequent selective hydrogenation of the alkene moiety within the pyrone ring yields the target chroman structure.[5]

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromochromone-2-carboxylic acid (3) [3]

-

To a solution of 5′-bromo-2′-hydroxyacetophenone (1) (1.0 equiv) in an appropriate solvent such as ethanol, add sodium ethoxide (EtONa) (2.0 equiv).

-

Add ethyl oxalate (2) (1.5 equiv) to the mixture.

-

Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified time until TLC analysis indicates consumption of the starting material. The use of microwave assistance significantly reduces reaction time compared to conventional heating.

-

After cooling, acidify the mixture with hydrochloric acid (e.g., 1 M HCl) to facilitate cyclization and hydrolysis of the ester intermediate.

-

The resulting precipitate, 6-bromochromone-2-carboxylic acid, is collected by filtration, washed with water, and dried. Yields of up to 87% have been reported for this transformation.[3]

Step 2: Synthesis of 6-Bromochroman-2-carboxylic acid (Target) [5]

-

Prepare a mixture of 6-bromochromone-2-carboxylic acid (1.0 equiv) and 10% palladium on activated charcoal (Pd/C) (approx. 10% by weight) in glacial acetic acid.

-

Place the mixture in a Parr hydrogenation apparatus.

-

Pressurize the system with hydrogen gas (e.g., 60 psig) and agitate at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (e.g., TLC or LC-MS). The reaction typically runs for 12-24 hours.

-

Upon completion, carefully vent the hydrogen atmosphere and filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

A robust purification protocol is essential for obtaining material of high purity (>95%), which is critical for subsequent applications in drug development. The self-validating nature of this workflow ensures that the final compound's identity and purity are confirmed at multiple stages.

-

Aqueous Workup: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the carboxylic acid into the aqueous phase as its sodium salt, separating it from neutral organic impurities.[5]

-

Acidification and Re-extraction: Carefully acidify the aqueous phase with concentrated HCl to a pH of ~2. This will precipitate the carboxylic acid. Extract the product back into ethyl acetate.[5]

-

Drying and Concentration: Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Recrystallization: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product as a pure crystalline solid.

Spectroscopic and Structural Elucidation

The identity and purity of the synthesized 6-Bromochroman-2-carboxylic acid must be confirmed through a combination of spectroscopic methods. The following sections describe the expected spectral characteristics, providing a benchmark for experimental validation.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Range | Rationale |

| ¹H NMR | Carboxylic Acid (–COOH) | ~10.0–12.0 ppm (broad singlet) | Highly deshielded proton due to the electronegativity of the oxygen atoms and hydrogen bonding.[6][7] |

| Aromatic Protons (Ar–H) | ~6.8–7.5 ppm (multiplets) | Protons on the substituted benzene ring. | |

| C2–H (methine) | ~4.8 ppm (dd) | Proton alpha to both the carboxylic acid and the ring oxygen. | |

| C3–H₂ (methylene) | ~2.1–2.8 ppm (multiplets) | Diastereotopic protons adjacent to a chiral center. | |

| C4–H₂ (methylene) | ~2.7–3.0 ppm (multiplets) | Benzylic protons adjacent to the aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon (–C=O) | ~165–185 ppm | Characteristic downfield shift for a carboxylic acid carbonyl carbon.[7][8] |

| Aromatic Carbons (Ar–C) | ~115–155 ppm | Six distinct signals for the substituted benzene ring carbons. | |

| C2 Carbon (methine) | ~70–80 ppm | Carbon attached to the ring oxygen and the carboxyl group. | |

| C3 Carbon (methylene) | ~20–30 ppm | Aliphatic carbon in the dihydropyran ring. | |

| C4 Carbon (methylene) | ~25–35 ppm | Aliphatic carbon in the dihydropyran ring. | |

| IR Spectroscopy | O–H Stretch (Carboxylic Acid) | 2500–3300 cm⁻¹ (very broad) | Characteristic broad absorption due to strong hydrogen bonding in the carboxylic acid dimer.[7] |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong) | Carbonyl stretch, typically at a lower frequency for hydrogen-bonded dimers.[7] | |

| C–O Stretch | ~1210–1320 cm⁻¹ | Stretch associated with the carboxylic acid C-O bond. | |

| Ar C=C Stretch | ~1450–1600 cm⁻¹ | Benzene ring vibrations. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 256/258 | Isotopic pattern (approx. 1:1 ratio) is definitive for a molecule containing one bromine atom. |

| Fragmentation | [M – H₂O]⁺, [M – COOH]⁺ | Common fragmentation pathways for carboxylic acids include the loss of water (18 Da) and the carboxyl group (45 Da).[8] |

Applications in Medicinal Chemistry and Drug Discovery

6-Bromochroman-2-carboxylic acid is not merely a chemical curiosity; it is a strategic building block for the synthesis of high-value pharmaceutical candidates. Its utility stems from the combination of the bioactive chroman core and two distinct functional handles.

Role as a Key Synthetic Intermediate

The carboxylic acid group serves as a versatile anchor point for amide bond formation, esterification, or reduction, allowing for the facile introduction of diverse chemical moieties. The bromine atom on the aromatic ring is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This dual functionality makes it an ideal starting point for creating libraries of novel compounds for high-throughput screening. It has been identified as a key intermediate for pharmaceuticals targeting neurological disorders.[2][4]

Conclusion

6-Bromochroman-2-carboxylic acid is a compound of significant strategic importance for researchers in organic synthesis and drug development. Its molecular structure, founded on the privileged chroman scaffold, is augmented with functional groups that permit extensive and predictable chemical modification. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and characterization, ensuring the high degree of purity and structural integrity required for advanced research. As the demand for novel and complex therapeutic agents grows, the utility of well-designed molecular building blocks like 6-Bromochroman-2-carboxylic acid will continue to be paramount.

References

-

Soares, M. I. L., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2993. [Link]

-

LibreTexts Chemistry. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. CHROMANE-2-CARBOXYLIC ACID | 51939-71-0 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

An In-depth Technical Guide to 6-Bromochroman-2-carboxylic acid: A Keystone for Neurological Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 6-Bromochroman-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a chroman ring system, is a privileged scaffold found in numerous biologically active molecules. The strategic placement of a bromine atom and a carboxylic acid moiety makes it a versatile intermediate for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This document will delve into its chemical identity, synthesis, structural elucidation through spectroscopic methods, and its current and potential applications in the pharmaceutical landscape.

Core Chemical Identity

The foundational step in understanding the utility of any chemical entity is to establish its precise chemical identity.

IUPAC Name: 6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid[1]

This systematic name accurately describes the molecule's architecture: a chroman (3,4-dihydro-2H-chromene) core with a bromine atom at the 6-position of the aromatic ring and a carboxylic acid group at the 2-position of the dihydropyran ring.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromochroman-2-carboxylic acid is presented in the table below. These parameters are crucial for its handling, formulation, and prediction of its behavior in biological systems.

| Property | Value |

| CAS Number | 99199-54-9[1][2] |

| Molecular Formula | C₁₀H₉BrO₃[2] |

| Molecular Weight | 257.08 g/mol [2] |

| Appearance | Off-white to beige solid[2] |

| Purity | ≥ 95% (HPLC)[2] |

| Storage Conditions | 0-8 °C[2] |

Synthesis and Stereochemistry

The synthesis of 6-Bromochroman-2-carboxylic acid is a critical aspect of its accessibility for research and development. While a direct, detailed protocol for its synthesis is not extensively published, a logical and efficient synthetic strategy can be devised based on established methodologies for related compounds.

Proposed Synthetic Pathway

A plausible and efficient route to 6-Bromochroman-2-carboxylic acid involves a two-step process starting from the commercially available 5'-bromo-2'-hydroxyacetophenone. This pathway is outlined below:

Caption: Versatility of 6-Bromochroman-2-carboxylic acid in generating diverse molecular entities for neurological drug discovery.

Potential Biological Targets

While specific biological data for 6-Bromochroman-2-carboxylic acid itself is limited, derivatives of the chroman scaffold have been investigated for their activity against a range of targets relevant to neurodegenerative diseases, including:

-

Monoamine Oxidase (MAO) and Cholinesterase Inhibition: These enzymes are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.

-

Modulation of Protein Aggregation: The aggregation of proteins such as amyloid-β and tau are hallmarks of Alzheimer's disease. Small molecules that can interfere with these processes are of significant therapeutic interest.

-

Antioxidant and Anti-inflammatory Pathways: Oxidative stress and neuroinflammation are common pathological features of many neurodegenerative disorders. The chroman ring is a core component of Vitamin E, a well-known antioxidant.

Other Applications

Beyond its role in pharmaceutical research, 6-Bromochroman-2-carboxylic acid is also utilized in:

-

Organic Synthesis: As a versatile building block for the creation of complex heterocyclic molecules. [2]* Material Science: In the development of novel polymers and coatings where its specific chemical properties can enhance durability and resistance. [2]

Conclusion and Future Perspectives

6-Bromochroman-2-carboxylic acid stands as a molecule of considerable potential for researchers and scientists in the field of drug discovery. Its well-defined structure, accessible synthesis, and the strategic positioning of reactive functional groups make it an ideal starting point for the development of compound libraries aimed at identifying novel therapeutics for neurological disorders. Future research efforts should focus on the synthesis and biological evaluation of diverse derivatives of this compound to fully explore its therapeutic potential. The development of stereoselective synthetic routes or efficient chiral resolution protocols will be crucial for advancing its most promising derivatives into preclinical and clinical development.

References

-

Pires, C., et al. (2015). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 20(9), 16396-16411. Available from: [Link]

Sources

synonyms for 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

An In-Depth Technical Guide to 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Introduction

6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a halogenated derivative of the chroman scaffold, is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structural framework, featuring a bicyclic benzopyran system, is a common motif in a wide array of biologically active molecules. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 2-position provides distinct physicochemical properties and versatile handles for further chemical modification. This guide offers a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, analytical characterization, and potential applications in research and development for scientists and professionals in the pharmaceutical and chemical industries.

Nomenclature and Synonyms

A clear understanding of the compound's nomenclature is essential for effective literature and database searches. The primary and alternative names for this molecule are provided below.

Table 1: Nomenclature for 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

| Type | Identifier |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid[1] |

| CAS Number | 99199-54-9[1][2] |

| Synonyms | 6-Bromochroman-2-carboxylic acid[2][3] |

| 2H-1-Benzopyran-2-carboxylic acid, 6-bromo-3,4-dihydro-[4] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. While experimentally determined data for 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is not widely published, computed properties from reliable sources provide valuable insights.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H9BrO3 | PubChem[1] |

| Molecular Weight | 257.08 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 255.97351 Da | PubChem[1] |

| Monoisotopic Mass | 255.97351 Da | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 231 | PubChem[1] |

Synthesis and Purification

A plausible synthetic approach, based on the synthesis of related compounds, is outlined below. This should be considered a general strategy that may require optimization.

Hypothetical Synthesis Workflow

Sources

biological activity of chromane derivatives

An In-Depth Technical Guide to the Biological Activity of Chromane Derivatives

Authored by a Senior Application Scientist

Foreword: The Chromane Scaffold as a Privileged Core in Modern Drug Discovery

The chromane ring system, a bicyclic oxygen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, from vitamins like α-tocopherol (Vitamin E) to complex flavonoids, underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[1][2] In synthetic chemistry, chromane derivatives are recognized as "privileged structures," capable of interacting with a wide range of biological targets, which has led to their exploration for numerous therapeutic applications.[3]

This guide eschews a conventional review format. Instead, it is structured to provide drug development professionals and researchers with a foundational understanding of the key biological activities of chromane derivatives, the mechanistic rationale behind their actions, and the robust, self-validating experimental protocols required to assess their potential. We will delve into the causality behind experimental design, offering insights that bridge the gap between synthetic chemistry and pharmacological evaluation.

Section 1: A Spectrum of Pharmacological Potential

The therapeutic promise of the chromane scaffold lies in its structural adaptability. Strategic substitutions on the chromane core can dramatically modulate its biological profile, leading to potent and selective agents with diverse activities.[4] We will explore the most significant of these activities, supported by quantitative data to facilitate comparative analysis.

Anticancer Activity: Targeting Malignant Proliferation

Chromane derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of human cancer cell lines through varied mechanisms, including apoptosis induction, cell cycle arrest, and the inhibition of critical enzymes in cancer progression.[4][5]

Mechanistic Insights: The anticancer effects are often multifaceted. Certain derivatives function as potent inhibitors of enzymes like acetyl-CoA carboxylases (ACCs), which are crucial for fatty acid synthesis, a process upregulated in many cancers.[6] Others induce apoptosis by modulating key signaling pathways, leading to programmed cell death.[5] For example, spirocyclic chromane derivatives have shown high potency in inhibiting the proliferation of prostate cancer cells, even in resistant strains.[7]

Data Summary: In Vitro Anticancer Efficacy

| Compound Class/Derivative | Cancer Cell Line | Activity Metric (µM) | Reference |

| Spirocyclic Chromane B16 | 22Rv1 (Prostate) | IC50: 0.096 | [7] |

| Chromane Derivative 4s | A549 (Lung) | IC50: 0.578 | [6] |

| Chromane Derivative 4s | HCT116 (Colon) | IC50: 0.680 | [6] |

| Chromeno[2,3-d][7][8] Derivative 2 | HT-29 (Colon) | Higher activity than Doxorubicin | [9] |

| Chromeno[2,3-d][7][8] Derivative 5 | HepG-2 (Liver) | Higher activity than Doxorubicin | [9] |

| Chroman-2-carboxylate HHC | A2058 (Melanoma) | IC50: 0.34 | [5] |

Visualizing the Workflow and Mechanism

The initial screening of novel chromane derivatives for anticancer potential follows a logical and systematic workflow.

Caption: A typical workflow for anticancer drug discovery using chromane derivatives.

A common mechanism of action for anticancer agents is the induction of apoptosis. The following diagram illustrates a simplified view of this pathway.

Caption: Chromane derivatives can induce apoptosis in cancer cells.

Antioxidant Activity: Combating Oxidative Stress

Many chromane derivatives, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant properties.[10] They can neutralize harmful reactive oxygen species (ROS), which are implicated in a wide range of diseases.[8] This activity is often evaluated by measuring the compound's ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[8][11]

Mechanistic Insights: The antioxidant mechanism is primarily based on the ability of the chromane derivative to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[8] The deep violet DPPH radical, for instance, is reduced to a pale yellow hydrazine, and this color change is directly proportional to the antioxidant capacity.[8]

Data Summary: In Vitro Antioxidant Capacity

| Assay | Principle | Typical Standard | Key Measurement |

| DPPH | Hydrogen/Electron Donation | Trolox, Ascorbic Acid | IC50 (concentration to scavenge 50% of radicals) |

| ABTS | Electron Donation | Trolox, Ascorbic Acid | IC50 or TEAC (Trolox Equivalent Antioxidant Capacity) |

Visualizing the Assay Principle

Caption: General mechanism of free radical scavenging by an antioxidant.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a key driver of many diseases. Chromane derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting the production of pro-inflammatory mediators.[12][13] Studies have shown that these compounds can suppress the expression of adhesion molecules like ICAM-1 (Intercellular Adhesion Molecule-1), which is induced by cytokines such as TNF-α (Tumor Necrosis Factor-alpha), and reduce nitric oxide (NO) production in stimulated macrophages.[12][14]

Mechanistic Insights: The anti-inflammatory action can occur through various pathways. Some chromones inhibit the transcriptional activity of NF-κB, a key regulator of the inflammatory response.[14] For example, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was identified as a potent inhibitor of TNF-α-induced ICAM-1 expression on endothelial cells.[15][16]

Data Summary: Anti-inflammatory Activity

| Compound/Derivative | Biological Effect | Model System | Reference |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | Potent inhibition of TNF-α-induced ICAM-1 expression | Human endothelial cells | [12][15] |

| 4H-chromene derivatives (e.g., 2d) | Inhibition of NO production; suppression of paw edema | Human/porcine chondrocytes; Rat model | [13] |

| Natural Chromones (from Dictyoloma vandellianum) | Inhibition of NO, TNF-α, IL-6, IL-1β production | LPS-stimulated macrophages | [14] |

Antimicrobial Activity: A New Frontier Against Resistance

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Chroman-4-one and related derivatives have shown promising antibacterial and antifungal activities.[17][18] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[19][20]

Mechanistic Insights: The exact mechanisms are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with key metabolic pathways.[17][21] Molecular modeling suggests that some derivatives may target enzymes like cysteine synthase or kinases crucial for fungal survival.[17][21] Structure-activity relationship (SAR) studies indicate that substitutions on the chromane core, such as methoxy groups, can enhance bioactivity.[17][21]

Data Summary: Antimicrobial Efficacy (MIC)

| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |

| Chroman-4-one derivatives | Gram-positive/negative bacteria | 64 - 1024 | [17] |

| Chroman-4-one derivatives | Candida species (Fungi) | Some more potent than Fluconazole | [17][21] |

| Sulfonamide-derived chromones | Gram-negative/positive bacteria | Significant activity | [22] |

Neuroprotective Activity: Defending Against Neurodegeneration

The chromane scaffold is a key feature in compounds being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[1][23] These derivatives can exert neuroprotective effects through multiple mechanisms, including the inhibition of cholinesterases (AChE and BuChE), monoamine oxidase (MAO), and by protecting neurons from oxidative stress and excitotoxicity.[1][24][25]

Mechanistic Insights: By inhibiting acetylcholinesterase (AChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a common strategy in Alzheimer's treatment.[1] Additionally, their antioxidant properties can mitigate the neuronal damage caused by oxidative stress, a hallmark of many neurodegenerative disorders.[24] Some derivatives enhance the phosphorylation of CREB via the ERK signaling pathway, which plays a crucial role in neuronal survival.[24]

Data Summary: Neuroprotective Enzyme Inhibition

| Compound Class | Target Enzyme | Inhibition | Reference |

| gem-Dimethylchroman-4-ol family | Butyrylcholinesterase (BuChE) | IC50 range: 2.9 – 7.3 μM | [1][23] |

| Chromone Derivative 10 | Monoamine Oxidase B (MAO-B) | IC50: 0.019 µM | [26] |

| Chromone Derivative 37 | Acetylcholinesterase (AChE) | IC50: 0.09 µM | [26] |

Section 2: Core Methodologies and Self-Validating Protocols

The integrity of any claim regarding biological activity rests on the robustness of the experimental protocols used. As a Senior Application Scientist, the emphasis is not just on following steps, but on understanding the causality and incorporating controls that make the system self-validating.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a cornerstone for preliminary anticancer screening.[27] Its principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[28][29] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[30] This provides a quantitative measure of cell viability and, by extension, the cytotoxic effect of a test compound.[28][30]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density. Allow cells to adhere and enter the exponential growth phase by incubating for 24 hours.

-

Scientist's Note: Cell density is critical. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and non-linear results. This must be optimized for each cell line.

-

-

Compound Treatment: Prepare serial dilutions of the chromane derivative in the complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compound.

-

Self-Validation: Always include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO, at the highest concentration used) to account for solvent toxicity. Also, include a blank control (medium only, no cells) for background absorbance correction.[29]

-

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.[29]

-

MTT Addition: After the treatment period, add a small volume (e.g., 10 µL) of sterile MTT solution (5 mg/mL in PBS) to each well.[29]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.

-

Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the crystals.[29][30] Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[28]

Protocol 2: In Vitro Antioxidant Capacity (DPPH & ABTS Assays)

Causality: These are spectrophotometric assays that measure a compound's ability to reduce a stable radical.[8] The choice between them can depend on the compound's properties; ABTS is soluble in both aqueous and organic solvents, making it suitable for a wider range of compounds, while DPPH is typically used in alcoholic media.[8][31] Running both provides a more comprehensive antioxidant profile.

Step-by-Step Methodology (DPPH Assay):

-

Reagent Preparation:

-

DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark at 4°C.[8]

-

Test Samples: Prepare serial dilutions of the chromane derivative in the same solvent.

-

Standard: Prepare serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid.[8]

-

-

Reaction Setup: In a 96-well plate or test tubes, add a small volume of the test sample or standard solution.

-

Initiate Reaction: Add a fixed volume of the DPPH working solution to all wells.[8]

-

Incubation: Mix thoroughly and incubate the reaction in the dark at room temperature for 30 minutes.[8]

-

Scientist's Note: The dark incubation is critical as DPPH is light-sensitive. The 30-minute time point is standard, but kinetics can vary; a time-course experiment may be necessary for novel compounds.

-

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[8] Plot the % inhibition against concentration to determine the IC50 value. A lower IC50 indicates higher antioxidant capacity.[8]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Causality: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.[20][32] It establishes the lowest concentration required to inhibit the visible growth of a specific microorganism in a liquid medium. This quantitative result is essential for evaluating potency and comparing different compounds.[19][20]

Step-by-Step Methodology:

-

Inoculum Preparation: Select isolated colonies of the test microorganism from a fresh agar plate. Suspend them in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[19]

-

Scientist's Note: A standardized inoculum is paramount for reproducibility. The McFarland standard ensures a consistent starting number of bacteria.

-

-

Compound Dilution: In a sterile 96-well microplate, perform a two-fold serial dilution of the chromane derivative in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[32]

-

Inoculation: Add the prepared bacterial inoculum to all wells containing the test compound.

-

Controls (Self-Validation):

-

Positive Control: A well with a known effective antibiotic.[19]

-

Negative/Growth Control: A well with broth and inoculum only (no compound).

-

Sterility Control: A well with broth only (no inoculum).

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[19]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[19][20] This can also be quantified by reading the optical density with a plate reader.

Visualizing the Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Conclusion and Future Perspectives

The chromane scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide has illuminated its potential as a source of novel anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective agents. The true value for drug development professionals lies not only in the synthesis of diverse derivatives but in their rigorous and systematic evaluation using self-validating protocols.

Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation chromane derivatives with enhanced potency and selectivity.[4] A deeper understanding of their mechanisms of action, particularly through advanced molecular modeling and target identification studies, will be crucial for translating the promise of this versatile scaffold into clinically successful therapeutics.

References

- Feng, L., Yu, S., Wang, H., et al. (n.d.).

- (n.d.). Bioassays for anticancer activities. PubMed.

- (n.d.). Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays. Benchchem.

- (n.d.).

- (n.d.).

- Al-Warhi, T., Rizvi, S. U. M., Salahuddin, N., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.

- (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.

- (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

- (n.d.).

- (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.

- (n.d.). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.

- Matta, A., Sharma, A. K., Tomar, S., et al. (2020).

- Chung, S., Huang, W.-H., et al. (2016).

- (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- (n.d.). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones.

- (n.d.).

- van den Berg, C., Hornsey, M., & van der Meijden, A. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. NIH.

- (n.d.). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI.

- (n.d.). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed.

- Matta, A., Sharma, A. K., Tomar, S., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing).

- (n.d.). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative | Request PDF.

- (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed.

- (n.d.).

- (n.d.).

- (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed.

- (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.

- (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry (RSC Publishing).

- (n.d.). Modification of antimicrobial susceptibility testing methods.

- (n.d.).

- (2025).

- (2025). Syntheses and Biological Activities of Chroman-2-ones. A Review.

- (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed.

- (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.

- (n.d.). Review on Chromen derivatives and their Pharmacological Activities.

- (n.d.).

- (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.

- (n.d.). Comparative In Vitro Efficacy of Chroman Derivatives: A Guide for Researchers. Benchchem.

- (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes.

- (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.

- (n.d.). The Pharmacological Potential of Chromone Derivatives: A Technical Guide for Drug Discovery. Benchchem.

- (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.

-

(n.d.). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][7][8]. PubMed.

- (n.d.).

- (2012).

Sources

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 13. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]

- 14. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. MTT assay overview | Abcam [abcam.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 32. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-Bromochroman-2-carboxylic Acid: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical guide on the exploration of potential therapeutic targets for the synthetic compound 6-Bromochroman-2-carboxylic acid. Given the nascent stage of research into the specific biological activities of this molecule, this guide adopts a rational, evidence-based approach to postulate potential target classes and outlines a comprehensive, multi-pronged strategy for their empirical identification and validation. As a Senior Application Scientist, the following narrative is structured to not only provide detailed protocols but also to elucidate the scientific reasoning that underpins each experimental choice, ensuring a robust and logically sound research framework.

Introduction: The Therapeutic Promise of the Chromane Scaffold

The chromane core is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] Derivatives of the chromane and related chromanone scaffolds have been reported to possess anticancer, antidiabetic, antioxidant, antimicrobial, and neuroprotective properties.[1][2] Notably, several chromane-based compounds have been investigated for their therapeutic potential in neurological disorders, including Alzheimer's and Parkinson's disease.[3][4]

6-Bromochroman-2-carboxylic acid, while primarily utilized as a versatile intermediate in organic synthesis for pharmaceuticals targeting neurological disorders, remains largely uncharacterized in terms of its direct biological targets.[5][6] The presence of the bromine atom and the carboxylic acid moiety suggests the potential for specific interactions with biological macromolecules, making it a compelling candidate for target discovery. This guide will, therefore, serve as a roadmap for elucidating the mechanism of action of 6-Bromochroman-2-carboxylic acid by identifying its direct protein targets.

Postulated Therapeutic Target Classes

Based on the established pharmacology of structurally related chromane and chromanone analogs, we can hypothesize several potential target classes for 6-Bromochroman-2-carboxylic acid. This provides a logical starting point for our target identification efforts.

Table 1: Postulated Target Classes for 6-Bromochroman-2-carboxylic acid Based on Analog Activity

| Target Class | Specific Examples | Rationale | Reference(s) |

| Enzymes in Neurotransmission | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase A/B (MAO-A/B) | Chromanone derivatives have been identified as potent inhibitors of these enzymes, which are key targets in the treatment of Alzheimer's and Parkinson's disease. | [4],[7] |